molecular formula C7H6BrClO B8733239 1-Bromo-2-(chloromethoxy)benzene

1-Bromo-2-(chloromethoxy)benzene

Cat. No.: B8733239
M. Wt: 221.48 g/mol
InChI Key: FDZVPLWSORWGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(chloromethoxy)benzene is a useful research compound. Its molecular formula is C7H6BrClO and its molecular weight is 221.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6BrClO

Molecular Weight

221.48 g/mol

IUPAC Name

1-bromo-2-(chloromethoxy)benzene

InChI

InChI=1S/C7H6BrClO/c8-6-3-1-2-4-7(6)10-5-9/h1-4H,5H2

InChI Key

FDZVPLWSORWGDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 29.0 g of (o-bromophenoxy)methane sulfonic acid, sodium salt and 50.0 g of PCl5 are thoroughly blended in a mortar. After about 10 minutes of continuous mixing, the mixture partly melts, a vigorous reaction occurs, and the whole turns to a liquid. The mixture is kept 15 minutes with occasional stirring, 700 ml of ether is added (a white solid separates) and the mixture is poured into 750 g of crushed ice. The ether solution is separated, washed, dried, and concentrated in vacuo to give about 21.0 g of a liquid residue. This is distilled under reduced pressure to give about 19.5 g of the colorless liquid product, b2.0 74°-75°, nD24.5 1.5799.
Name
(o-bromophenoxy)methane sulfonic acid
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
750 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

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